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Compound of Interest

Compound Name: Verilopam

Cat. No.: B1663463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial synthesis and characterization of

Verapamil, a phenylalkylamine calcium channel blocker widely used in the management of

cardiovascular conditions. This document details the synthetic pathway, experimental

protocols, and key characterization data, presented in a format tailored for scientific and

research applications.

Synthesis of Verapamil
The synthesis of Verapamil typically involves a multi-step process culminating in the formation

of the final nitrile compound. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Verapamil Hydrochloride

A patented method for the synthesis of Verapamil hydrochloride involves a three-step process

achieving a high purity product.[1]

Step 1: Synthesis of N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine

To a solution of sodium hydroxide in water, 2-(3,4-dimethoxyphenyl)-N-methylethanamine

and tetrabutyl ammonium bromide (as a phase transfer catalyst) are added.

Chlorobromopropane is then added gradually to the reaction mixture.
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The reaction is stirred at room temperature to yield the intermediate compound.

Step 2 & 3: Synthesis of Verapamil and its Hydrochloride Salt

The intermediate from the previous step is reacted with another compound in the

presence of a base and a solvent, followed by a reaction with an acetylating agent.[2]

The resulting Verapamil base is then dissolved in isopropyl alcohol.

Hydrochloric acid in isopropyl alcohol is added to the solution to precipitate Verapamil

hydrochloride.

The final product is filtered and dried. This process has been reported to yield Verapamil

hydrochloride with a purity of 99.8%.[1] A similar process described in another patent

reports a yield of 95% with an HPLC purity of 99.57%.[3]
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Caption: Synthetic pathway for Verapamil Hydrochloride.

Physicochemical and Spectroscopic
Characterization
The identity and purity of synthesized Verapamil are confirmed through various analytical

techniques.
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Table 1: Physicochemical Properties of Verapamil and its Hydrochloride Salt

Property Verapamil
Verapamil
Hydrochloride

Reference(s)

Molecular Formula C27H38N2O4 C27H39ClN2O4 [4]

Molecular Weight 454.60 g/mol 491.06 g/mol

Appearance
Viscous, pale yellow

oil
Crystalline powder

Melting Point <25 °C
142-146 °C

(decomposes)

Boiling Point
243-246 °C @ 0.01

mmHg
-

Solubility
Practically insoluble in

water

Soluble in water,

ethanol, and methanol

pKa - 8.92

Table 2: Spectroscopic Data for Verapamil
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Technique Key Data Points Reference(s)

¹H NMR

600 MHz, in H2O, pH 7.00.

Key shifts at 2.80, 0.73, 2.23

ppm.

¹³C NMR
Data available for O-

demethylated derivative.

Mass Spectrometry (MS)
Intense peaks at m/z 59, 260,

303, 438, 454.

Infrared (IR) Spectroscopy

Main peaks at 1510, 1253,

1026, 1232, 1145, and 1587

cm⁻¹.

UV Spectroscopy
λmax at 232 and 278 nm in

water (for hydrochloride salt).
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Caption: Workflow for the characterization of synthesized Verapamil.

Pharmacological Characterization
Verapamil is a calcium channel blocker that exerts its therapeutic effects by modulating calcium

ion influx.

Mechanism of Action

Verapamil primarily targets L-type calcium channels, which are abundant in cardiac and

vascular smooth muscle cells. By blocking these channels, Verapamil inhibits the

transmembrane influx of calcium ions. This action leads to a reduction in cardiac contractility

(negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth

muscle, the inhibition of calcium influx results in vasodilation, leading to a decrease in blood

pressure.

Signaling Pathway
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Caption: Simplified signaling pathway of Verapamil's action.

Table 3: Pharmacological Activity of Verapamil
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Parameter Value
Target/Assay
Condition

Reference(s)

IC50 136 nM

Inhibition of sodium

current in HEK-293

cells with hNaV1.5

210.5 nM
Inhibition of hERG K+

channels

Ki 17 nM -

300 nM - 15100 nM
P-glycoprotein 1

(MDR1)

EC50 20 nM -

20.2 ± 6.3 ng/ml

l-isomer, prolongation

of PR interval (oral

administration)

363.1 ± 64.2 ng/ml

d-isomer, prolongation

of PR interval (oral

administration)

~0.5 µM

Increase in vincristine

sensitivity in resistant

lymphoma cell lines

Note: The user-provided topic "Verilopam" did not yield any relevant results in scientific

literature searches. The information presented here is for "Verapamil," a well-documented

compound with a similar name, under the assumption of a typographical error in the original

request.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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